Benzene, 4-chloro-1,2-diethoxy-
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Overview
Description
Benzene, 4-chloro-1,2-diethoxy-: is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the 4-position and two ethoxy groups at the 1- and 2-positions. This compound is part of a larger class of aromatic compounds known for their stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, 4-chloro-1,2-diethoxy- typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1,2-diethoxybenzene using a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) in the presence of a catalyst like ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the 4-position.
Industrial Production Methods: In an industrial setting, the production of benzene, 4-chloro-1,2-diethoxy- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 4-chloro-1,2-diethoxy- can undergo nucleophilic aromatic substitution reactions, particularly when electron-withdrawing groups are present on the benzene ring. Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The chlorine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of phenols or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzene, 1,2-diethoxy-.
Scientific Research Applications
Chemistry: Benzene, 4-chloro-1,2-diethoxy- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, benzene, 4-chloro-1,2-diethoxy- is used in the manufacture of specialty chemicals, including polymers and resins. It is also employed in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzene, 4-chloro-1,2-diethoxy- in chemical reactions involves the interaction of its functional groups with various reagents. The chlorine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution. The ethoxy groups, on the other hand, can participate in oxidation and reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
Benzene, 1,2-diethoxy-: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Benzene, 4-chloro-1,2-dimethoxy-: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and physical properties.
Chlorobenzene: Contains only a chlorine atom without any ethoxy groups, making it less versatile in chemical reactions.
Uniqueness: Benzene, 4-chloro-1,2-diethoxy- is unique due to the presence of both chlorine and ethoxy groups, which impart distinct chemical reactivity and potential applications in various fields. The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
100703-98-8 |
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Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-1,2-diethoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PXSQLCDCSVUESB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)OCC |
Origin of Product |
United States |
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